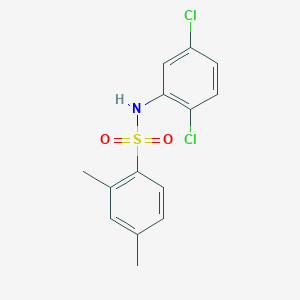
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide, also known as DCS, is a chemical compound that has been widely used in scientific research due to its unique properties. DCS is a sulfonamide derivative that is used in various biochemical and physiological studies as a tool to investigate the mechanism of action of different biological processes.
Mecanismo De Acción
The mechanism of action of N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide involves its ability to bind to the active site of the target enzyme, thereby inhibiting its activity. This compound acts as a competitive inhibitor of carbonic anhydrase and tyrosinase, which means that it competes with the substrate for binding to the active site of the enzyme.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase by this compound has been found to reduce the production of aqueous humor in the eye, making it a potential treatment for glaucoma. This compound has also been shown to inhibit the growth of certain cancer cell lines, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide in lab experiments include its potency and specificity as an inhibitor of carbonic anhydrase and tyrosinase. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its hazardous nature.
Direcciones Futuras
There are several future directions for research involving N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide. One area of research is the development of this compound derivatives with improved potency and selectivity for specific enzymes. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of glaucoma and cancer. Additionally, the use of this compound as a tool to investigate the role of carbonic anhydrase and tyrosinase in various biological processes could lead to a better understanding of these enzymes and their functions.
Métodos De Síntesis
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a multistep process starting from 2,5-dichloronitrobenzene and 2,4-dimethylbenzenesulfonyl chloride. The nitro group is reduced to an amino group, which is then reacted with the sulfonyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide has been extensively used in scientific research as a pharmacological tool to investigate the mechanism of action of different biological processes. This compound has been found to be a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. This compound has also been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin.
Propiedades
Fórmula molecular |
C14H13Cl2NO2S |
|---|---|
Peso molecular |
330.2 g/mol |
Nombre IUPAC |
N-(2,5-dichlorophenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-9-3-6-14(10(2)7-9)20(18,19)17-13-8-11(15)4-5-12(13)16/h3-8,17H,1-2H3 |
Clave InChI |
RJDFCMORLZFHBB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280673.png)
![2-(4-chlorobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280678.png)
![2-(2-bromobenzoyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280679.png)
![2-[(2-chloro-3-pyridinyl)carbonyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280680.png)
![2-isonicotinoyldibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280681.png)
![2-(phenylacetyl)dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B280683.png)
![4-{Acetyl[(2,5-dibromophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280685.png)
![Ethyl 1-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B280687.png)
![3-[(3,5-Dibromo-4-hydroxyanilino)sulfonyl]benzoic acid](/img/structure/B280688.png)
![4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid](/img/structure/B280690.png)
![4-{[(3-Acetyl-2-methylnaphtho[1,2-b]furan-5-yl)amino]sulfonyl}benzoic acid](/img/structure/B280691.png)
![4-[(7,7-Dimethyl-9-oxo-6,8-dihydrodibenzofuran-2-yl)sulfamoyl]benzoic acid](/img/structure/B280692.png)
![4-{[(9-Oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)amino]sulfonyl}benzoic acid](/img/structure/B280693.png)

